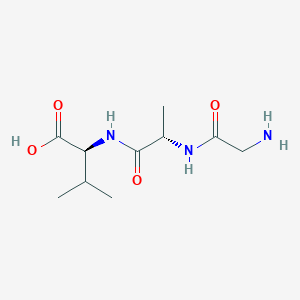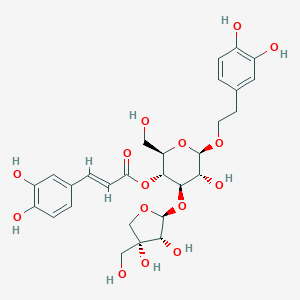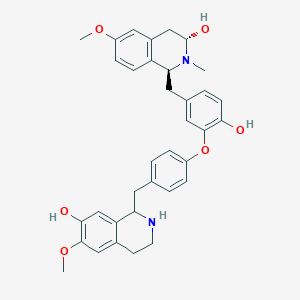![molecular formula C6H6N3NaO3S B053369 (2-Aminothiazol-4-yl)[(Z)-methoxyimino]acetic acid sodium salt CAS No. 112097-97-9](/img/structure/B53369.png)
(2-Aminothiazol-4-yl)[(Z)-methoxyimino]acetic acid sodium salt
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2-Aminothiazol-4-yl)[(Z)-methoxyimino]acetic acid sodium salt, also known as ATMA, is a synthetic compound that has gained attention in recent years due to its potential applications in scientific research.
Applications De Recherche Scientifique
(2-Aminothiazol-4-yl)[(Z)-methoxyimino]acetic acid sodium salt has been shown to have potential applications in a variety of scientific research areas. One of the most promising areas is in the field of cancer research, where (2-Aminothiazol-4-yl)[(Z)-methoxyimino]acetic acid sodium salt has been shown to inhibit the growth of cancer cells in vitro. Additionally, (2-Aminothiazol-4-yl)[(Z)-methoxyimino]acetic acid sodium salt has been studied for its potential use as an anti-inflammatory agent, as well as its ability to modulate the immune system.
Mécanisme D'action
The exact mechanism of action of (2-Aminothiazol-4-yl)[(Z)-methoxyimino]acetic acid sodium salt is not fully understood, but it is believed to work by inhibiting the activity of certain enzymes involved in cell growth and proliferation. Specifically, (2-Aminothiazol-4-yl)[(Z)-methoxyimino]acetic acid sodium salt has been shown to inhibit the activity of dihydrofolate reductase, an enzyme involved in the synthesis of DNA and RNA.
Effets Biochimiques Et Physiologiques
(2-Aminothiazol-4-yl)[(Z)-methoxyimino]acetic acid sodium salt has been shown to have a variety of biochemical and physiological effects. In addition to its anti-cancer and anti-inflammatory properties, (2-Aminothiazol-4-yl)[(Z)-methoxyimino]acetic acid sodium salt has been shown to modulate the activity of certain neurotransmitters in the brain, leading to potential applications in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using (2-Aminothiazol-4-yl)[(Z)-methoxyimino]acetic acid sodium salt in lab experiments is that it is a relatively stable compound that can be easily synthesized in large quantities. Additionally, (2-Aminothiazol-4-yl)[(Z)-methoxyimino]acetic acid sodium salt has been shown to have low toxicity, making it a safe compound to work with in the lab. However, one limitation of using (2-Aminothiazol-4-yl)[(Z)-methoxyimino]acetic acid sodium salt is that its mechanism of action is not fully understood, making it difficult to predict its effects in different experimental settings.
Orientations Futures
There are several potential future directions for research involving (2-Aminothiazol-4-yl)[(Z)-methoxyimino]acetic acid sodium salt. One area of interest is in the development of (2-Aminothiazol-4-yl)[(Z)-methoxyimino]acetic acid sodium salt-based therapies for cancer and other diseases. Additionally, further research is needed to fully understand the mechanism of action of (2-Aminothiazol-4-yl)[(Z)-methoxyimino]acetic acid sodium salt and its potential applications in different experimental settings. Finally, there is potential for the development of new synthetic methods for (2-Aminothiazol-4-yl)[(Z)-methoxyimino]acetic acid sodium salt that could improve its efficiency and reduce its cost of production.
Méthodes De Synthèse
(2-Aminothiazol-4-yl)[(Z)-methoxyimino]acetic acid sodium salt can be synthesized through a multi-step process involving the reaction of 2-aminothiazole with various reagents. One commonly used method involves the reaction of 2-aminothiazole with methoxyiminoacetic acid in the presence of sodium hydroxide, followed by the addition of sodium nitrite. The resulting compound is then treated with sodium bisulfite to yield (2-Aminothiazol-4-yl)[(Z)-methoxyimino]acetic acid sodium salt as a sodium salt.
Propriétés
Numéro CAS |
112097-97-9 |
|---|---|
Nom du produit |
(2-Aminothiazol-4-yl)[(Z)-methoxyimino]acetic acid sodium salt |
Formule moléculaire |
C6H6N3NaO3S |
Poids moléculaire |
223.19 g/mol |
Nom IUPAC |
sodium;(2E)-2-(2-amino-1,3-thiazol-4-yl)-2-methoxyiminoacetate |
InChI |
InChI=1S/C6H7N3O3S.Na/c1-12-9-4(5(10)11)3-2-13-6(7)8-3;/h2H,1H3,(H2,7,8)(H,10,11);/q;+1/p-1/b9-4+; |
Clé InChI |
DDBJALALMACFEO-JOKMOOFLSA-M |
SMILES isomérique |
CO/N=C(\C1=CSC(=N1)N)/C(=O)[O-].[Na+] |
SMILES |
CON=C(C1=CSC(=N1)N)C(=O)[O-].[Na+] |
SMILES canonique |
CON=C(C1=CSC(=N1)N)C(=O)[O-].[Na+] |
Synonymes |
(2-Aminothiazol-4-yl)[(Z)-methoxyimino]acetic acid sodium salt |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.













![tert-butyl N-[(E)-furan-2-ylmethylideneamino]carbamate](/img/structure/B53312.png)
![6-Methyl-5,6-dihydro-4H-thieno[2,3-b]thiopyran-4-one](/img/structure/B53314.png)

